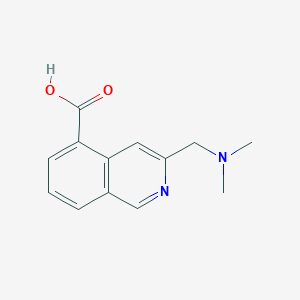![molecular formula C38H28N2O2 B12934045 5,12-Bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine CAS No. 827602-10-8](/img/structure/B12934045.png)
5,12-Bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,12-Bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzo[b]phenazine core with two 6-methoxynaphthalen-2-yl groups attached, making it a subject of interest for researchers in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxynaphthalen-2-ylamine with a suitable benzo[b]phenazine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
5,12-Bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, this reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydroquinones .
Applications De Recherche Scientifique
5,12-Bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine has several applications in scientific research:
Chemistry: Used as a building block for more complex molecules and in the study of organic reaction mechanisms.
Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mécanisme D'action
The mechanism by which 5,12-Bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, altering their activity and leading to various physiological effects. The exact pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-2-naphthyl derivatives: These compounds share the 6-methoxynaphthalen-2-yl group and have similar chemical properties.
Benzo[b]phenazine derivatives: Compounds with a benzo[b]phenazine core but different substituents.
Uniqueness
What sets 5,12-Bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine apart is its specific combination of functional groups, which confer unique chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
827602-10-8 |
|---|---|
Formule moléculaire |
C38H28N2O2 |
Poids moléculaire |
544.6 g/mol |
Nom IUPAC |
5,12-bis(6-methoxynaphthalen-2-yl)benzo[b]phenazine |
InChI |
InChI=1S/C38H28N2O2/c1-41-33-17-13-27-19-31(15-11-29(27)21-33)39-35-9-5-6-10-36(35)40(38-24-26-8-4-3-7-25(26)23-37(38)39)32-16-12-30-22-34(42-2)18-14-28(30)20-32/h3-24H,1-2H3 |
Clé InChI |
IOLSYCAWMQKTDV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C=C(C=C2)N3C4=CC=CC=C4N(C5=CC6=CC=CC=C6C=C53)C7=CC8=C(C=C7)C=C(C=C8)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



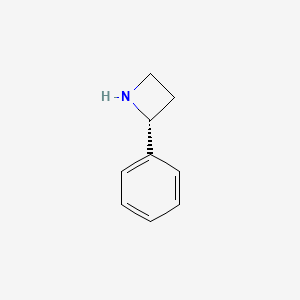
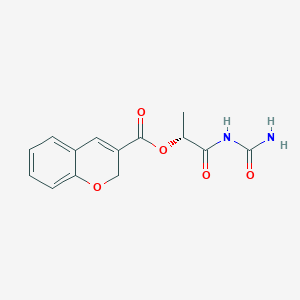
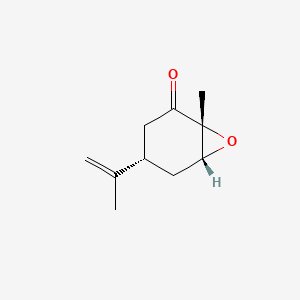
![6-(4-Methoxyphenyl)-5-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12933980.png)
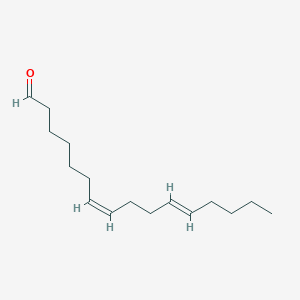
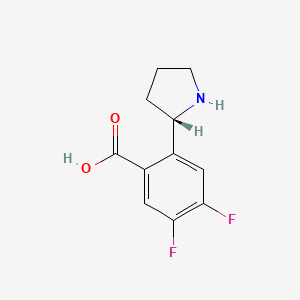
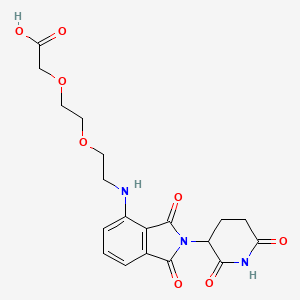

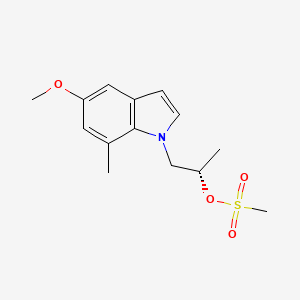
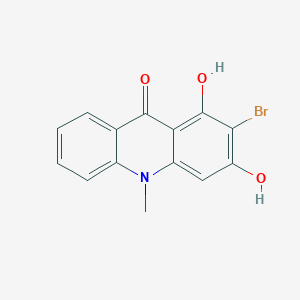
![4-(7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)-1-(4-oxohex-5-yn-1-yl)pyridin-1-ium chloride](/img/structure/B12934025.png)
![4-[(E)-[3-(2-fluoroanilino)-4-oxonaphthalen-1-ylidene]amino]sulfonylbenzoic acid](/img/structure/B12934028.png)
